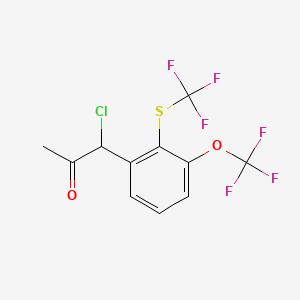
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The trifluoromethoxy and trifluoromethylthio groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes for biological research.
作用机制
The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
1-Chloro-1-(3-(trifluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties.
1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
生物活性
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the molecular formula C11H7ClF6O2S. This compound features a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure suggests potential biological activities that merit investigation in various scientific fields, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances lipophilicity and metabolic stability, allowing for effective enzyme and receptor interactions. The chloro group may also participate in halogen bonding, which can influence the compound's biological activity significantly.
Pharmacological Applications
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown promising antimicrobial properties. For instance, studies have demonstrated that certain trifluoromethyl-substituted salicylanilides exhibit minimum inhibitory concentrations (MIC) below 1 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating pathways critical in disease processes. The presence of electron-withdrawing groups like trifluoromethoxy can enhance binding affinity to target enzymes .
Table: Summary of Biological Activities of Related Compounds
Research Studies
- A study published in the Journal of Medicinal Chemistry explored the effects of various trifluoromethyl-substituted compounds on bacterial strains, noting significant antimicrobial activity linked to structural modifications .
- Another research article highlighted the cytotoxic effects of related compounds on human tumor cell lines, indicating that specific substitutions could lead to enhanced tumor-selective cytotoxicity .
- A comprehensive review on FDA-approved drugs containing trifluoromethyl groups discussed their mechanisms and therapeutic applications, emphasizing the importance of such substituents in enhancing drug potency and efficacy .
属性
分子式 |
C11H7ClF6O2S |
|---|---|
分子量 |
352.68 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
InChI 键 |
PHJGHJATIJMZJE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















